3-Isopropyl-5-methyl-1H-indole
CAS No.:
Cat. No.: VC15994407
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N |
|---|---|
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | 5-methyl-3-propan-2-yl-1H-indole |
| Standard InChI | InChI=1S/C12H15N/c1-8(2)11-7-13-12-5-4-9(3)6-10(11)12/h4-8,13H,1-3H3 |
| Standard InChI Key | QYTCWTXIKNBMQJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NC=C2C(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
3-Isopropyl-5-methyl-1H-indole features an indole core substituted with an isopropyl group at the 3-position and a methyl group at the 5-position. Its IUPAC name is 5-methyl-3-propan-2-yl-1H-indole, and its canonical SMILES representation is CC1=CC2=C(C=C1)NC=C2C(C)C. The compound’s three-dimensional structure enables interactions with biological targets, while its hydrophobic substituents enhance membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 173.25 g/mol |
| IUPAC Name | 5-methyl-3-propan-2-yl-1H-indole |
| Canonical SMILES | CC1=CC2=C(C=C1)NC=C2C(C)C |
| InChI Key | QYTCWTXIKNBMQJ-UHFFFAOYSA-N |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals corresponding to the compound’s unique hydrogen environments. The methyl group at the 5-position appears as a singlet near 2.3 ppm, while the isopropyl group’s methine proton resonates as a septet around 2.9 ppm. The aromatic protons in the indole ring generate multiplet signals between 6.8 and 7.2 ppm. Mass spectrometry (MS) confirms the molecular ion peak at m/z 173.25, consistent with its molecular weight.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-Isopropyl-5-methyl-1H-indole typically employs Fischer indole synthesis or transition-metal-catalyzed methods. A recent advancement involves iridium-catalyzed methylation using methanol as a feedstock, which introduces methyl groups regioselectively . For instance, reacting 3-isopropylindole with methanol under iridium catalysis yields the 5-methyl derivative with >80% efficiency .
Key Reaction Conditions
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Catalyst: Iridium complexes (e.g., )
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Solvent: Toluene or dichloroethane
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Temperature: 100–120°C
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Duration: 12–24 hours
Industrial-Scale Optimization
Industrial production prioritizes cost-effectiveness and scalability. Multi-step processes often combine catalytic hydrogenation and Friedel-Crafts alkylation to install the isopropyl group. Solvent selection (e.g., acetic acid) and catalyst recycling are critical for minimizing waste.
Stability and Degradation Profile
Stability Under Standard Conditions
The compound remains stable at room temperature in inert atmospheres but degrades under extreme conditions. Accelerated stability studies indicate:
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pH Sensitivity: Decomposition occurs at pH < 3 or > 10.
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Thermal Stability: Stable up to 150°C; degradation products form above 200°C.
Table 2: Stability-Influencing Factors
| Factor | Effect on Stability |
|---|---|
| Light Exposure | Promotes oxidative degradation |
| Humidity | Hydrolysis of substituents |
| Oxidizing Agents | Ring oxidation to quinones |
| Application | Mechanism |
|---|---|
| Anti-inflammatory | COX-2 enzyme inhibition |
| Neuroprotective | Modulation of serotonin pathways |
| Antiviral | Viral protease inhibition |
Industrial and Research Applications
Chemical Intermediate
The compound serves as a building block in synthesizing:
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Dyes and Pigments: Due to its aromaticity and substituent reactivity.
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Pharmaceuticals: As a precursor to kinase inhibitors.
Materials Science
Functionalized indoles are incorporated into organic semiconductors for their electron-rich properties.
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